molecular formula C9H8N2O2 B12950683 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one CAS No. 88220-47-7

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one

Cat. No.: B12950683
CAS No.: 88220-47-7
M. Wt: 176.17 g/mol
InChI Key: OGDIWXKETOIENP-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-1H-imidazol-4(5H)-one is a heterocyclic compound that features both an imidazole ring and a phenolic hydroxyl group. This compound is of significant interest due to its unique structural properties, which allow it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Hydroxyphenyl)-1H-imidazol-4(5H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-1H-imidazol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

2-(2-Hydroxyphenyl)-1H-imidazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-1H-imidazol-4(5H)-one involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions and participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzimidazole
  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzothiazole

Uniqueness

2-(2-Hydroxyphenyl)-1H-imidazol-4(5H)-one is unique due to its imidazole ring, which imparts distinct electronic and steric properties compared to benzimidazole, benzoxazole, and benzothiazole derivatives. This uniqueness allows it to participate in specific chemical reactions and exhibit unique biological activities that are not observed in its analogs.

Properties

CAS No.

88220-47-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C9H8N2O2/c12-7-4-2-1-3-6(7)9-10-5-8(13)11-9/h1-4,12H,5H2,(H,10,11,13)

InChI Key

OGDIWXKETOIENP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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